molecular formula C15H13N3 B12738760 6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- CAS No. 139156-98-2

6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl-

Cat. No.: B12738760
CAS No.: 139156-98-2
M. Wt: 235.28 g/mol
InChI Key: MQMHUHBKPVPFLO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- involves several steps. One common method includes the cyclization of pyrrole and pyrazine rings. The process typically involves:

Chemical Reactions Analysis

6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules.

    Biology: It exhibits antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

    Medicine: It is used in the development of pharmaceuticals targeting various diseases.

    Industry: It is employed in the production of organic materials and natural products.

Mechanism of Action

The mechanism of action of 6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, interfering with the activity of enzymes involved in cell signaling and growth. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- can be compared to other similar compounds, such as:

Properties

CAS No.

139156-98-2

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine

InChI

InChI=1S/C15H13N3/c1-2-5-11(6-3-1)14-15-13(16-10-17-14)9-12-7-4-8-18(12)15/h1-3,5-6,9-10H,4,7-8H2

InChI Key

MQMHUHBKPVPFLO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(N2C1)C(=NC=N3)C4=CC=CC=C4

Origin of Product

United States

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